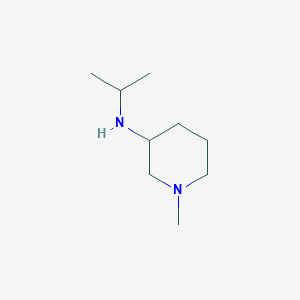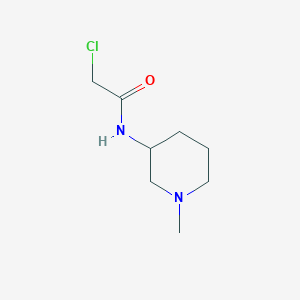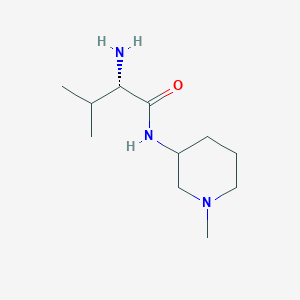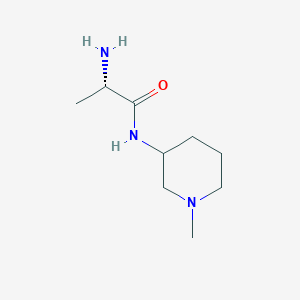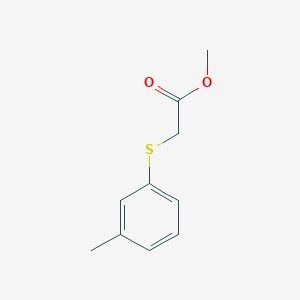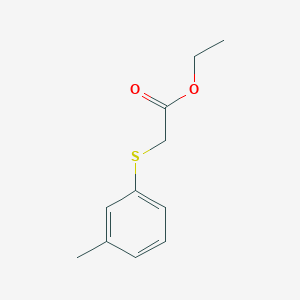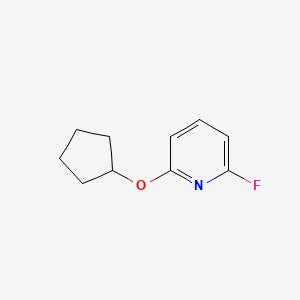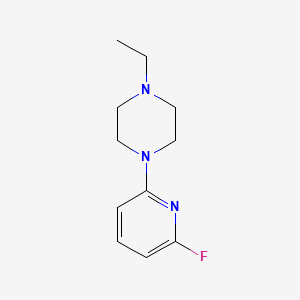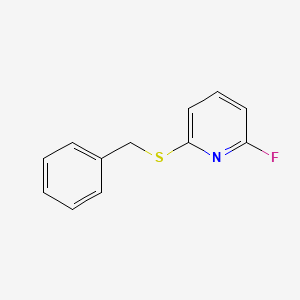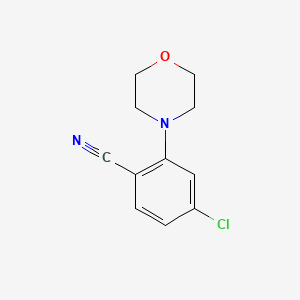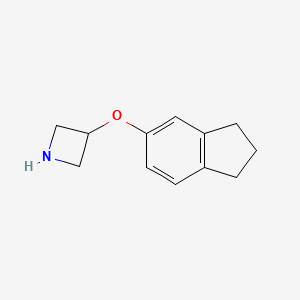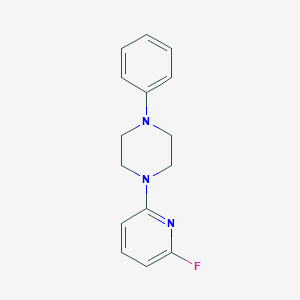
1-(6-Fluoropyridin-2-yl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Fluoropyridin-2-yl)-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It features a fluoropyridine moiety attached to a phenylpiperazine structure
准备方法
The synthesis of 1-(6-Fluoropyridin-2-yl)-4-phenylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoropyridine and 4-phenylpiperazine as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or acetonitrile.
Synthetic Route: The process involves the nucleophilic substitution of the fluorine atom on the pyridine ring by the nitrogen atom of the piperazine ring. This reaction is facilitated by heating the reaction mixture to a temperature range of 80-120°C for several hours.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product.
化学反应分析
1-(6-Fluoropyridin-2-yl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the pyridine ring.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the phenyl ring, using reagents like bromine or chlorine under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, methanol). Reaction conditions vary depending on the desired transformation, but generally involve controlled temperatures and reaction times.
科学研究应用
1-(6-Fluoropyridin-2-yl)-4-phenylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 1-(6-Fluoropyridin-2-yl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
相似化合物的比较
1-(6-Fluoropyridin-2-yl)-4-phenylpiperazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(4-Fluorophenyl)-4-phenylpiperazine and 1-(6-Chloropyridin-2-yl)-4-phenylpiperazine.
Uniqueness: The presence of the fluorine atom in the pyridine ring imparts unique electronic properties to the compound, enhancing its reactivity and potential biological activity compared to its analogs.
属性
IUPAC Name |
1-(6-fluoropyridin-2-yl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3/c16-14-7-4-8-15(17-14)19-11-9-18(10-12-19)13-5-2-1-3-6-13/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKMWTVKXDFKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2,5-Difluorophenyl)methyl][(thiophen-3-YL)methyl]amine](/img/structure/B7874297.png)
![2-Amino-3-[3-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B7874304.png)
